Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate
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Overview
Description
Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate typically involves the reaction of ethyl cyanoacetate with formaldehyde and ethylene glycol under acidic conditions to form the dioxolane ring. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent product quality and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the dioxolane ring.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity due to the presence of the cyano and ester groups.
2-Cyanoethyl acetate: Another compound with a cyano group, but lacking the dioxolane ring.
Ethyl 2-cyano-3,3-dimethylacrylate: A compound with a cyano group and an ester group, but with a different structural framework.
Uniqueness
Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable in various applications .
Properties
IUPAC Name |
ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-12-8(11)7-9(3-4-10)13-5-6-14-9/h2-3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEIJECDWRDBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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